Technical Guide: N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide (CAS 58754-95-3)
Technical Guide: N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide (CAS 58754-95-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, a key intermediate in organic synthesis.
Chemical Identity and Physicochemical Properties
N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, also known as N-tosylaminoacetaldehyde dimethyl acetal, is a sulfonamide derivative. Its structure features a tosyl group attached to an aminoacetaldehyde dimethyl acetal moiety.
| Identifier | Value | Source |
| CAS Number | 58754-95-3 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO₄S | [1][2] |
| Molecular Weight | 259.32 g/mol | [1][2] |
| IUPAC Name | N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | [1] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC | [1] |
| InChI Key | YSQNRFLBFRHJBP-UHFFFAOYSA-N | [1] |
| Physicochemical Property | Value | Source |
| Physical State | Solid | [2] |
| Appearance | White crystalline solid (predicted) | |
| Melting Point | 55-57 °C (for the related compound N-(2-hydroxyethyl)-4-methylbenzenesulfonamide) | [3] |
| Boiling Point | Data not available | |
| Solubility | Soluble in dichloromethane and methanol.[3] Very slightly soluble in water.[4] | [3][4] |
| Purity | >98% | [2] |
Synthesis and Experimental Protocols
The primary method for the synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 2,2-dimethoxyethylamine.[1] This is a standard nucleophilic substitution reaction at the sulfonyl group.
General Experimental Protocol
The following is a generalized experimental protocol based on standard procedures for sulfonamide synthesis.
Materials:
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4-methylbenzenesulfonyl chloride (1.0 eq)
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2,2-dimethoxyethylamine (1.0 - 1.2 eq)
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Anhydrous dichloromethane (CH₂Cl₂)
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Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)
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1M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethoxyethylamine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base: Add triethylamine or pyridine to the solution.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Addition of Sulfonyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes, ensuring the temperature remains low.
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Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
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Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
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Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide.[1]
// Reactants reactant1 [label="4-Methylbenzenesulfonyl\nChloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactant2 [label="2,2-Dimethoxyethylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Triethylamine / Pyridine\nin Dichloromethane", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Reaction Conditions reaction_step [label="Nucleophilic Substitution\n0°C to Room Temp, 12-24h", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediate Steps workup [label="Aqueous Work-up\n(HCl, NaHCO₃, Brine)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization or Chromatography)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Product product [label="N-(2,2-dimethoxyethyl)-4-\nmethylbenzenesulfonamide", shape=box, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF"];
// Workflow reactant1 -> reaction_step; reactant2 -> reaction_step; base -> reaction_step; reaction_step -> workup; workup -> purification; purification -> product; }
Caption: Functional groups and their synthetic potential.
Safety and Handling
Based on available Safety Data Sheets (SDS), N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is classified with the following hazards.
| Hazard Category | GHS Classification |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
| Hazardous to the Aquatic Environment (Chronic) | Category 4 |
Precautionary Measures:
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Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.
